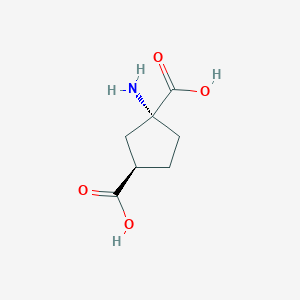

(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid

准备方法

替比夫定的合成涉及几个步骤。 该过程始于 L-木糖与丙酮和硫酸反应生成缩酮 . 然后用苯甲酰氯在吡啶和氯仿中酰化该中间体,得到二苯甲酸酯 . 用乙酸水解缩酮,生成二羟基糖,然后用乙酸酐进一步酰化,生成四酰化的 L-木糖 . 然后将该化合物与 2,4-双(三甲基硅氧基)嘧啶缩合,该嘧啶通过用六甲基二硅氮烷使尿嘧啶硅烷化获得,在二氯乙烷中使用三甲基硅基三氟甲磺酸酯,得到核苷 . 用肼和乙酸在吡啶中选择性地水解该核苷的乙酸酯,得到二苯甲酰化的木糖呋喃糖基-尿嘧啶 . 用二环己基碳二亚胺和二氯乙酸反应,然后用硼氢化钠处理,将该化合物异构化为阿拉伯呋喃糖基类似物 . 然后通过与苯基氯硫代甲酸酯缩合和用三(三甲基硅基)硅烷和偶氮二异丁腈还原,使 2’-羟基脱氧 . 用碘和硝酸铈铵在乙腈中使尿嘧啶环碘化,并通过与对甲苯酰氯缩合保护 3-氮原子 . 通过在钯催化剂存在下与四甲基锡反应,引入 5-甲基 . 最后,通过用甲醇氨处理,除去所有保护基 .

化学反应分析

科学研究应用

Neuropharmacological Applications

1.1 Metabotropic Glutamate Receptor Agonism

ACPD is recognized as a potent agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and plasticity in the brain. Research has demonstrated its ability to induce long-term potentiation (LTP) in hippocampal neurons, a process essential for learning and memory formation.

- Case Study : A study conducted by Bortolotto et al. (1995) illustrated that the application of ACPD resulted in a slow-onset LTP in rat hippocampal slices. The findings indicated that this potentiation was independent of GABAA receptor-mediated inhibition and involved postsynaptic mechanisms related to AMPA receptor sensitivity .

Table 1: Effects of ACPD on Long-Term Potentiation

| Study | Model | Findings |

|---|---|---|

| Bortolotto et al. (1995) | Rat hippocampal slices | Induced LTP; independent of GABAA inhibition |

| Ohira et al. (2002) | Neuronal cultures | Increased AMPA receptor-mediated conductance |

Synthesis and Chemical Applications

2.1 Stereoselective Synthesis

The synthesis of (1R,3R)-ACPD has been achieved through various methods, notably involving C–H insertion reactions. This stereoselective approach is significant for producing compounds with specific biological activities.

- Synthesis Method : The synthesis from L-serine involves the generation of alkylidenecarbene, which facilitates the formation of the chiral quaternary center necessary for ACPD's activity .

Table 2: Synthesis Methods for ACPD

| Method | Source Material | Key Reaction |

|---|---|---|

| C–H Insertion | L-serine | Alkylidenecarbene reaction |

| Enantioselective Synthesis | Various amino acids | Dialkylation reactions |

Potential Therapeutic Uses

Given its role as an mGluR agonist, ACPD has potential therapeutic applications in treating neurological disorders such as schizophrenia, depression, and anxiety disorders.

- Research Insight : Studies have suggested that modulation of mGluRs can influence glutamate levels, which are often dysregulated in these conditions . The ability of ACPD to reduce intracellular glutamate levels in astrocytes indicates its potential for neuroprotective strategies .

Future Directions and Research Opportunities

The ongoing exploration of (1R,3R)-ACPD's applications opens avenues for further research:

- Investigating its role in synaptic plasticity beyond hippocampal regions.

- Exploring its effects on other neurotransmitter systems.

- Developing derivatives with enhanced specificity and reduced side effects.

作用机制

相似化合物的比较

替比夫定与其他核苷类似物类似,如拉米夫定和恩替卡韦 . 它具有使其区别于这些化合物的独特性质。 例如,替比夫定对某些拉米夫定耐药的乙型肝炎病毒株仍然有效,使其成为耐药情况下的宝贵替代方案 . 此外,与拉米夫定相比,替比夫定的细胞内半衰期更长,这可能有助于其增强的抗病毒活性 .

类似的化合物包括:

- 拉米夫定

- 恩替卡韦

- 阿德福韦

- 替诺福韦

生物活性

(1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, also known as 1R,3R-ACPD, is a compound with significant biological activity attributed to its structural features and stereochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with two carboxylic acid groups and an amino group. Its molecular formula is with a molecular weight of 173.17 g/mol. The specific stereochemistry at the 1 and 3 positions plays a crucial role in its biological interactions.

Metabotropic Glutamate Receptor Agonism

(1R,3R)-ACPD acts primarily as an agonist at metabotropic glutamate receptors (mGluRs), particularly the L-AP4 receptors. Research indicates that it stimulates phosphoinositide hydrolysis in brain tissues, leading to various downstream effects including modulation of neurotransmitter release and neuronal excitability. In studies involving neonatal rat hippocampal slices, (1R,3R)-ACPD demonstrated significantly higher potency compared to other related compounds, activating mGluRs effectively and influencing cyclic AMP (cAMP) levels through synergistic interactions with other receptor pathways .

Biological Activities

The biological activities of (1R,3R)-ACPD span several domains:

- Neurotransmitter Modulation : It has been shown to enhance neurotransmitter release and influence synaptic plasticity through its action on mGluRs .

- Cancer Research : In oncology studies, (1R,3R)-ACPD has been combined with other agents like rimonabant to inhibit the growth of triple-negative breast cancer cells. This combination resulted in increased cell death and mitochondrial damage, indicating a potential role in cancer therapy .

- Viral Replication Inhibition : The compound has also been investigated for its antiviral properties. It was found to inhibit the replication of Porcine Epidemic Diarrhea Virus (PEDV) in vitro by affecting the viral replication stage .

Neuropharmacological Studies

In one study, (1R,3R)-ACPD was applied to retinal ON bipolar cells to assess its agonistic effects at L-AP4 receptors. The results indicated that it elicited outward currents similar to those produced by L-AP4 itself, suggesting a shared signaling pathway . This study emphasized the compound's potential in neuropharmacology and vision science.

Cancer Treatment Synergy

A notable case study involved the use of (1R,3R)-ACPD in conjunction with rimonabant against triple-negative breast cancer cells. The combination therapy led to significant mitochondrial dysfunction and increased ferroptosis—a form of regulated cell death—highlighting its potential as an adjunct treatment in cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-glutamic acid | Amino acid with one carboxylic group | Essential neurotransmitter; involved in metabolism |

| L-aspartic acid | Amino acid with two carboxylic groups | Plays a role in neurotransmission |

| 2-amino-2-cyclopentanecarboxylic acid | Cyclopentane derivative with amino group | Potential for drug design |

属性

IUPAC Name |

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-64-4, 111900-33-5, 477331-06-9 | |

| Record name | NSC27386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。